叔丁基(1-(3-(羟甲基)苯基)乙基)氨基甲酸酯

描述

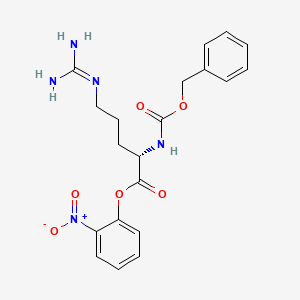

“tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” is a chemical compound with the molecular formula C14H21NO3 . It has a molecular weight of 251.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a predicted density of 1.088±0.06 g/cm3 . The boiling point is predicted to be 410.0±33.0 °C . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

合成和生物活性

一些新颖的 1,3-二取代脲和苯基 N-取代氨基甲酸酯(包括叔丁基衍生物)已被合成并评估其抗心律失常和降压特性。这些化合物经过专门设计,表现出显着的生物活性,展示了叔丁基氨基甲酸酯衍生物在药学中的多功能性,例如某些脲类的强降压作用和与普萘洛尔的抗心律失常活性相当 (Chalina, Chakarova, & Staneva, 1998)。

生物活性化合物的中间体

叔丁基氨基甲酸酯衍生物作为合成生物活性化合物(如奥米替尼 (AZD9291))的重要中间体,突出了它们在开发癌症治疗中的作用。这些化合物的快速合成方法和高产率突出了它们在制药生产中的重要性 (Zhao, Guo, Lan, & Xu, 2017)。

酶促动力学拆分

叔丁基氨基甲酸酯的酶促动力学拆分以获得手性对映异构体证明了它们在生产光学纯化合物的应用中。此过程利用了南极假丝酵母脂肪酶 B (CAL-B) 的选择性,展示了叔丁基氨基甲酸酯在合成手性有机硒化物和有机碲化物中的用途,这些化合物对于各种化学合成至关重要 (Piovan, Pasquini, & Andrade, 2011)。

合成方法

叔丁基氨基甲酸酯在开发新的合成方法中也发挥着关键作用。例如,它们在与有机金属的反应中充当 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺。这些转化突出了它们作为有机合成中多功能结构单元的重要性,为各种官能化化合物提供了途径 (Guinchard, Vallée, & Denis, 2005)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

作用机制

Mode of Action

They can inhibit enzymes like acetylcholinesterase, affecting neurotransmission . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-studied. Carbamates can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit acetylcholinesterase, they can affect the cholinergic pathway, leading to an accumulation of acetylcholine in the synaptic cleft

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-documented. Carbamates are generally well-absorbed in the body and can be distributed to various tissues. They are metabolized in the liver and excreted in urine . The specific ADME properties of this compound, including its bioavailability, need to be studied further.

Result of Action

The molecular and cellular effects of “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” are not well-understood. Depending on its targets and mode of action, it can have various effects at the molecular and cellular levels. For instance, if it inhibits acetylcholinesterase, it can lead to an overstimulation of cholinergic neurons . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of “tert-Butyl (1-(3-(hydroxymethyl)phenyl)ethyl)carbamate” can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues

属性

IUPAC Name |

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-6-11(8-12)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQJIYZNPOOWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)